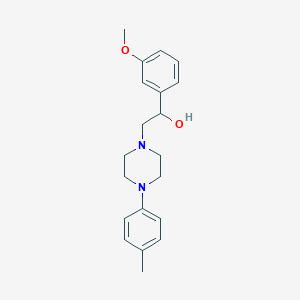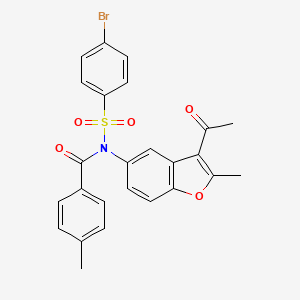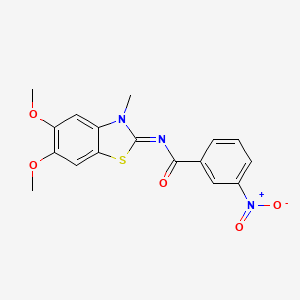
2-(4-bromophenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-bromophenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a synthetic compound with potential applications in scientific research. It is a member of the quinazoline family of compounds, which have been found to exhibit a range of biological activities, including anticancer, antiviral, and antibacterial properties. In
Scientific Research Applications
Antimicrobial and Anti-Inflammatory Activity
2-(4-bromophenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has shown potential in antimicrobial and anti-inflammatory applications. Compounds with similar structures have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. Additionally, some derivatives exhibited significant anti-inflammatory activity in animal models (Al-Abdullah et al., 2014).
Corrosion Inhibition
Derivatives of this compound have been investigated for their corrosion inhibition properties. Studies have found that these compounds are effective in preventing the corrosion of metals in acidic environments, with their adsorption onto metal surfaces following the Langmuir model. This suggests potential use in industrial applications where corrosion resistance is critical (Rbaa et al., 2018).
Synthesis and Characterization
The compound has been a subject of interest in chemical synthesis and characterization. Research has focused on understanding its reactions with various chemicals and on determining its structure using various spectroscopic methods. This information is crucial for developing new compounds with desired properties and applications (Wujec & Typek, 2023).
properties
IUPAC Name |
2-(4-bromophenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2OS/c17-12-7-5-11(6-8-12)15-18-16(21)13-3-1-2-4-14(13)19(15)9-10-20/h5-8,20H,1-4,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBDQADLFOINDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCO)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide](/img/structure/B2370342.png)
![5-(2-methoxybenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2370346.png)

![Ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride](/img/structure/B2370348.png)


![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2370351.png)


![Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B2370356.png)


![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2370360.png)
![6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2370362.png)